molecular formula C15H13BrF3N3O B2980868 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine CAS No. 2380095-67-8

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine

Cat. No.: B2980868
CAS No.: 2380095-67-8
M. Wt: 388.188
InChI Key: VBZCFNNXZDCGJR-UHFFFAOYSA-N
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Description

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, as well as a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of pyridine derivatives with different substituents.

Scientific Research Applications

2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with bromine and trifluoromethyl substitutions, such as:

  • 3-Bromopyridine
  • 4-(Trifluoromethyl)pyridine
  • Pyrrolidine derivatives with various substituents

Uniqueness

What sets 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine apart is the combination of its structural features, which confer unique chemical properties. The presence of both bromine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O/c16-12-8-20-6-3-13(12)23-10-4-7-22(9-10)14-11(15(17,18)19)2-1-5-21-14/h1-3,5-6,8,10H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZCFNNXZDCGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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